molecular formula C9H8FIO B1529898 1-(3-Fluoro-2-iodophenyl)propan-1-one CAS No. 1261828-13-0

1-(3-Fluoro-2-iodophenyl)propan-1-one

Cat. No.: B1529898
CAS No.: 1261828-13-0
M. Wt: 278.06 g/mol
InChI Key: PRHHUUFMESAEAG-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-iodophenyl)propan-1-one is an organic compound with the molecular formula C9H8FIO It is characterized by a fluorine atom and an iodine atom attached to the benzene ring, which is further connected to a propan-1-one group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-2-iodophenyl)propan-1-one can be synthesized through several methods, including:

  • Halogenation: Starting from 1-(3-fluorophenyl)propan-1-one, the compound can be iodinated using iodine in the presence of a suitable catalyst.

  • Friedel-Crafts Acylation: This method involves the acylation of 3-fluoro-2-iodobenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

1-(3-Fluoro-2-iodophenyl)propan-1-one undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

  • Substitution: The iodine atom in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and aldehydes.

  • Reduction: Alcohols and amines.

  • Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

1-(3-Fluoro-2-iodophenyl)propan-1-one has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the role of fluorine and iodine in biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Fluoro-2-iodophenyl)propan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

1-(3-Fluoro-2-iodophenyl)propan-1-one is similar to other fluorinated and iodinated aromatic compounds, such as:

  • 1-(3-Fluoro-2-bromophenyl)propan-1-one

  • 1-(3-Fluoro-2-chlorophenyl)propan-1-one

  • 1-(3-Fluoro-2-iodophenyl)ethanol

Uniqueness: What sets this compound apart is its combination of fluorine and iodine atoms, which can impart unique chemical and physical properties compared to compounds with only one of these halogens.

Properties

IUPAC Name

1-(3-fluoro-2-iodophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FIO/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHHUUFMESAEAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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